molecular formula C9H8O3 B147744 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole CAS No. 133789-65-8

5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole

Cat. No.: B147744
CAS No.: 133789-65-8
M. Wt: 164.16 g/mol
InChI Key: VFUBLPWVRYNYHB-VIFPVBQESA-N
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Description

5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole is an organic compound with the molecular formula C9H8O3 It features a benzodioxole ring fused with an oxirane (epoxide) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole typically involves the epoxidation of allyl derivatives of benzodioxole. One common method includes the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), to oxidize the double bond in the allyl group, forming the oxirane ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale epoxidation reactions using optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole can undergo various chemical reactions, including:

    Oxidation: The epoxide ring can be opened under acidic or basic conditions to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted benzodioxole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole involves its reactivity due to the strained oxirane ring. This strain makes the epoxide group highly reactive towards nucleophiles, leading to ring-opening reactions. The compound can interact with various molecular targets, including enzymes and receptors, through these reactions, potentially altering their activity and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-(oxiran-2-yl)-2H-1,3-benzodioxole: A closely related compound with similar structure and reactivity.

    1,3-benzodioxole derivatives: Compounds with the benzodioxole ring but different substituents, such as methylenedioxyphenyl derivatives.

Uniqueness

5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole is unique due to the presence of both the benzodioxole ring and the oxirane group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-[(2R)-oxiran-2-yl]-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-2-7-8(12-5-11-7)3-6(1)9-4-10-9/h1-3,9H,4-5H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUBLPWVRYNYHB-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512609
Record name 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133789-65-8
Record name 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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